(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate
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Overview
Description
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate is a synthetic organic compound that features a complex structure combining a benzo[d]thiazole moiety, an azetidine ring, and a thiophene-substituted acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d]thiazole Moiety: Starting with a suitable precursor, such as 4,6-difluoro-2-aminobenzenethiol, the benzo[d]thiazole ring is formed through a cyclization reaction.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling with Acrylate: The final step involves coupling the azetidine derivative with a thiophene-substituted acrylate under conditions that favor the (E)-isomer formation, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate group can be reduced to the corresponding alkane.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for acrylate reduction.
Substitution: Nucleophiles such as amines or thiols for fluorine substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Benzo[d]thiazole derivatives with various substituents replacing fluorine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, (E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate may serve as a lead compound for developing new drugs. Its potential biological activities, such as anti-inflammatory or anticancer properties, are of significant interest.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenyl)acrylate: Similar structure but with a phenyl group instead of a thiophene.
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate: Similar structure but with a furan ring instead of a thiophene.
Uniqueness
The presence of the thiophene ring in (E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate imparts unique electronic properties, potentially enhancing its reactivity and biological activity compared to similar compounds with different aromatic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S2/c18-10-6-13(19)16-14(7-10)25-17(20-16)21-8-11(9-21)23-15(22)4-3-12-2-1-5-24-12/h1-7,11H,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGGTYMMLXQAHC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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